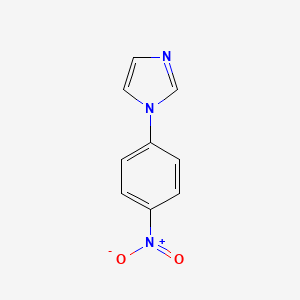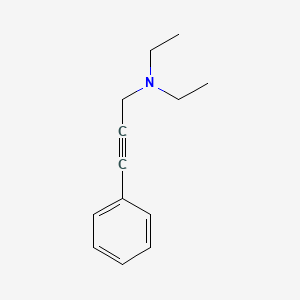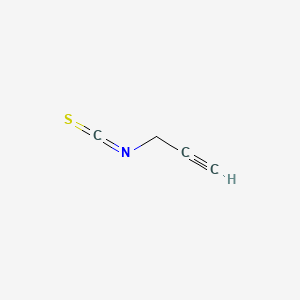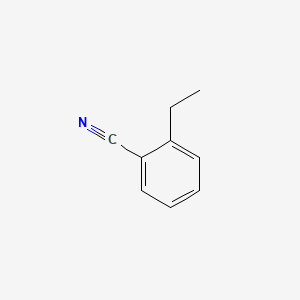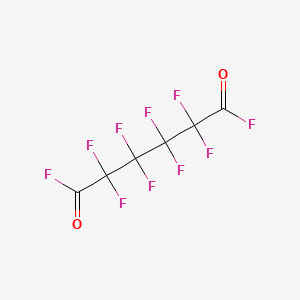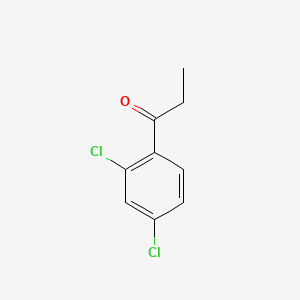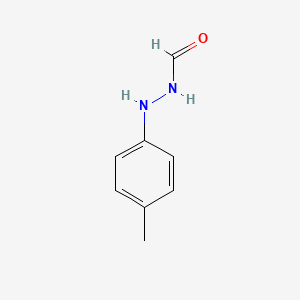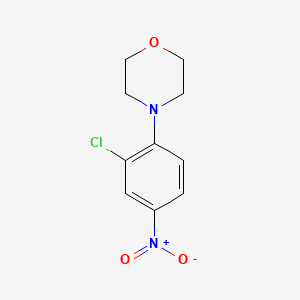
4-(2-Chlor-4-nitrophenyl)morpholin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several papers. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is described as a multi-step process starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene, involving rearrangement, condensation, and nucleophilic substitution reactions . Another paper reports the synthesis of a morpholine derivative through a reaction involving morpholine and a nitro-containing precursor . These methods highlight the importance of morpholine in constructing complex molecules with potential biological activity.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of a morpholine-containing compound was determined, showing that the morpholine ring adopts a chair conformation and detailing the angles between different substituents . Another study reports the crystal structure of morpholinium 2-chloro-4-nitrobenzoate, where the cations and anions are connected by N-H...O hydrogen bonds .
Chemical Reactions Analysis
Morpholine derivatives participate in various chemical reactions. The recyclization of morpholinium tetrahydropyridine thiolates to form thiophenes is one such reaction . Additionally, morpholine is used as a reagent in the synthesis of ribonucleoside mono-, di-, and tri-phosphates, demonstrating its utility in bioconjugation chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the presence of a nitro group, chloro substituents, and the morpholine ring can affect the compound's solubility, reactivity, and potential biological activity. The crystal structure of a morpholine derivative with anticonvulsive properties was characterized, providing insights into its physical properties . Another study synthesized a morpholine hydrochloride salt, which was characterized by IR, 1H NMR, and MS, indicating the importance of analytical techniques in determining the properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“4-(2-Chlor-4-nitrophenyl)morpholin” ist eine chemische Verbindung mit der Summenformel C10H11ClN2O3 . Es wird aufgrund seiner einzigartigen Struktur bei der Synthese verschiedener anderer Verbindungen verwendet. Es ist von verschiedenen Lieferanten für den Einsatz im Labor erhältlich .
Medizinische Chemie
Diese Verbindung wurde in der medizinischen Chemie häufig als Vorläufer verwendet . Es hat Anwendungen bei der Synthese verschiedener Medikamente gefunden, darunter:
Antidiabetika: Es wurde bei der Synthese von Antidiabetika verwendet . Diabetes ist ein großes globales Gesundheitsproblem, und ständig werden neue Behandlungen erforscht und entwickelt.
Antimigräne-Medikamente: Die Verbindung wurde auch bei der Entwicklung von Antimigräne-Medikamenten verwendet . Migräne ist eine häufige neurologische Erkrankung, und wirksame Behandlungen sind unerlässlich, um die Lebensqualität der Betroffenen zu verbessern.
Kinase-Inhibitoren
Kinase-Inhibitoren sind eine Art von Medikamenten, die bestimmte Enzyme blockieren, die als Kinasen bekannt sind. “this compound” wurde bei der Synthese dieser Inhibitoren verwendet .
Reverse-Transkriptase-Inhibitoren
Reverse-Transkriptase-Inhibitoren werden zur Behandlung von Krankheiten wie HIV eingesetzt. Diese Verbindung wurde bei der Entwicklung dieser Inhibitoren verwendet .
Antibiotika, Antimykotika und Antituberkulosemittel
“this compound” wurde bei der Synthese verschiedener Antibiotika, Antimykotika und Antituberkulosemittel verwendet . Diese sind entscheidend für die Behandlung einer Vielzahl von Infektionen.
Farbstoffreduktion
Die Verbindung wurde bei der Reduktion von Farbstoffen evaluiert . Dies ist wichtig in verschiedenen industriellen Prozessen und bei der Behandlung von Abwasser.
Zukünftige Richtungen
The continuous production of the intermediate “ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM)” was firstly explored in Microfluidic devices . This compound is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens . This suggests that “4-(2-Chloro-4-nitrophenyl)morpholine” and similar compounds could have potential applications in the synthesis of pharmaceuticals.
Wirkmechanismus
Target of Action
Similar compounds have been used as intermediates in the synthesis of various pharmaceuticals , suggesting that they may interact with a variety of biological targets.
Mode of Action
As an intermediate in pharmaceutical synthesis , it’s likely that its mode of action depends on the specific drug it’s used to produce.
Biochemical Pathways
While the specific biochemical pathways affected by 4-(2-Chloro-4-nitrophenyl)morpholine are not clearly defined, related compounds such as 2-chloro-4-nitrophenol (2C4NP) have been studied. In one study, a Gram-negative bacterium, Cupriavidus sp. CNP-8, was reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .
Result of Action
Given its use as an intermediate in pharmaceutical synthesis , it’s likely that its effects would vary depending on the specific drug it’s used to produce.
Eigenschaften
IUPAC Name |
4-(2-chloro-4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKGWYXJULKUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069022 | |
| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55435-71-7 | |
| Record name | 4-(2-Chloro-4-nitrophenyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55435-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055435717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-morpholino-1-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





